molecular formula C19H16N4O6 B7558332 [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate

[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate

Cat. No. B7558332
M. Wt: 396.4 g/mol
InChI Key: ZTHSKZSOSPQRAZ-UHFFFAOYSA-N
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Description

[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively to understand its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate involves the inhibition of certain enzymes and proteins that are essential for the survival of cancer cells and microorganisms. The compound has been found to target specific cellular pathways, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
Studies have shown that [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate has a range of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. The compound has also been found to exhibit anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The compound [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. The compound is also stable under a range of conditions, making it suitable for a variety of experiments. However, there are also limitations to its use in lab experiments. The compound is highly reactive and requires careful handling to prevent degradation. It is also toxic in high concentrations, requiring careful attention to safety protocols.

Future Directions

There are several future directions for research on [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate. One area of interest is the development of new therapeutic agents based on the compound. Researchers are also interested in exploring the compound's potential applications in the treatment of infectious diseases and inflammatory disorders. Further studies are needed to understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Additionally, there is a need for further research on the compound's pharmacokinetics and toxicity to better understand its potential applications in clinical settings.

Synthesis Methods

The synthesis of [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate involves a multi-step process that requires careful attention to detail. The starting materials for the synthesis are 4-nitroaniline and 3-oxo-4H-quinoxaline-2-carboxylic acid. These materials are reacted with ethyl chloroformate and triethylamine to form the intermediate, which is then reacted with 2-aminoacetaldehyde dimethyl acetal to produce the final product.

Scientific Research Applications

The compound [2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate has been studied extensively for its potential applications in scientific research. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. The compound has also been studied for its potential use in the development of new therapeutic agents.

properties

IUPAC Name

[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6/c24-17(20-12-5-7-13(8-6-12)23(27)28)11-29-18(25)10-9-16-19(26)22-15-4-2-1-3-14(15)21-16/h1-8H,9-11H2,(H,20,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHSKZSOSPQRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate

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